molecular formula C24H19N3O3 B2692814 4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine CAS No. 477846-99-4

4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine

Cat. No.: B2692814
CAS No.: 477846-99-4
M. Wt: 397.434
InChI Key: YBMQSKWBRRCQAP-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a central pyrimidine ring substituted at position 4 with a 4-methylphenyl group and at position 2 with a 4-[(4-nitrobenzyl)oxy]phenyl group. Its molecular formula is C₂₄H₁₉N₃O₃, with a molecular weight of 397.44 g/mol . The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenyl)-2-[4-[(4-nitrophenyl)methoxy]phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-17-2-6-19(7-3-17)23-14-15-25-24(26-23)20-8-12-22(13-9-20)30-16-18-4-10-21(11-5-18)27(28)29/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMQSKWBRRCQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of 4-methylphenylboronic acid with 4-nitrobenzyl chloride in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of substituted pyrimidines with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrimidine derivatives, including the target compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit specific receptor tyrosine kinases involved in tumor growth and angiogenesis. A notable study demonstrated that a related pyrimidine derivative was effective in inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), leading to reduced tumor growth and metastasis in mouse models of melanoma .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Pyrimidines have been documented to possess antibacterial and antifungal activities due to their ability to interfere with nucleic acid synthesis and cell wall integrity in microbes. Specific derivatives have shown effectiveness against resistant strains of bacteria, making them candidates for further development in antibiotic therapies.

Anti-inflammatory Effects

Research into the anti-inflammatory properties of pyrimidine derivatives has revealed that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a potential application in treating inflammatory diseases, where modulation of the immune response is critical.

Case Studies and Research Findings

StudyFocusKey Findings
Study AAnticancer ActivityDemonstrated that a pyrimidine derivative inhibited VEGFR-2 with IC50 values significantly lower than standard treatments .
Study BAntimicrobial ActivityEvaluated the efficacy of pyrimidine compounds against Gram-positive bacteria, showing promising results against methicillin-resistant Staphylococcus aureus (MRSA) .
Study CAnti-inflammatory EffectsReported that specific pyrimidine derivatives reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating autoimmune conditions .

Mechanism of Action

The mechanism by which 4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Present
Target : 4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine C₂₄H₁₉N₃O₃ 397.44 4-methylphenyl, 4-nitrobenzyloxy Nitro, ether, aromatic rings
Analog 1 : 7-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine C₂₄H₁₆Cl₂N₄O 447.32 4-chlorobenzyloxy, 4-chlorophenyl, fused triazolo-pyrimidine Chloro, ether, triazole, aromatic rings
Analog 2 : 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate C₂₁H₂₀FN₃O₄ 397.41 4-fluoronaphthalene, isopropyl, maleate salt Amine, fluorinated aryl, carboxylate
Analog 3 : 2-[(4-Fluorophenoxy)methyl]-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine C₁₉H₁₄FN₅O 363.35 4-fluorophenoxymethyl, 4-triazolylphenyl Fluorinated ether, triazole, aromatic
Analog 4 : 4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}-N-[4-(morpholin-4-yl)phenyl]benzamide C₂₈H₂₆N₄O₃ 466.54 4-methylphenylpyrimidine, morpholinophenyl benzamide Amide, morpholine, ether
Key Observations:

Electronic Effects: The nitro group in the target compound enhances electron-withdrawing properties compared to chloro (Analog 1) or fluoro (Analogs 2, 3) substituents. This may influence binding to electron-rich biological targets .

Steric and Conformational Differences :

  • Analog 1 ’s fused triazolo-pyrimidine core increases rigidity and planarity, favoring π-π interactions but reducing conformational flexibility compared to the target compound’s simpler pyrimidine ring .
  • Analog 2 ’s fluoronaphthalene group introduces bulkier aromatic stacking surfaces, while the maleate salt enhances crystallinity and stability .

Biological Activity Insights: Pyrimidines with nitro or chloro substituents (e.g., target, Analog 1) often exhibit antimicrobial properties due to electrophilic reactivity interfering with bacterial enzymes .

Pharmacokinetic and LogP Predictions

Compound Predicted LogP Solubility (mg/mL) Notes
Target ~3.8 <0.1 High lipophilicity due to aromatic groups; nitro reduces solubility.
Analog 1 ~4.2 <0.05 Chloro groups increase LogP; low solubility limits bioavailability.
Analog 2 ~2.5 >1.0 Maleate salt improves solubility; fluoronaphthalene adds hydrophobicity.
Analog 3 ~2.9 ~0.3 Triazole and fluorophenoxy balance polarity.
Analog 4 ~2.1 >2.0 Morpholine and benzamide enhance aqueous solubility.

Biological Activity

The compound 4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound features a pyrimidine core substituted with two aromatic rings, which may contribute to its biological activity. The presence of the 4-nitrobenzyl and 4-methylphenyl groups is significant for its pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Anticancer Activity : Many derivatives of pyrimidine compounds have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some studies suggest that similar structures possess antifungal and antibacterial activities.
  • Neuroprotective Effects : Certain analogs have been investigated for their potential in neuroprotection, particularly in models of neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies for pyrimidine derivatives indicate that the substitution patterns on the aromatic rings significantly influence their biological activity. For instance:

SubstituentEffect on Activity
4-Nitro groupEnhances cytotoxicity against cancer cells
4-Methyl groupIncreases lipophilicity, aiding in membrane penetration
Hydroxy or methoxy groupsMay improve binding affinity to biological targets

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated various pyrimidine derivatives, including those with similar structures, demonstrating that modifications at the 2-position of the pyrimidine ring could enhance anticancer activity against human colon adenocarcinoma cells (IC50 values ranging from 5 to 15 µM) .
  • Neuroprotective Properties : Research involving neurotoxic models showed that certain pyrimidine derivatives could mitigate dopamine neuron loss in mice, suggesting a protective effect against neurodegenerative conditions .
  • Antimicrobial Efficacy : Compounds structurally related to this compound were tested against various bacterial strains, revealing significant inhibition zones, particularly against Gram-positive bacteria .

Q & A

Q. Basic

  • HPLC-DAD/UV : Quantifies purity (>98%) using C18 columns and acetonitrile/water gradients .
  • LC-MS : Detects trace impurities (e.g., de-nitro byproducts) with a mass accuracy of ±0.1 Da .

How can researchers design derivatives of this compound to enhance its pharmacological profile while maintaining synthetic feasibility?

Advanced
Rational design strategies include:

  • Bioisosteric Replacement : Substituting the nitro group with trifluoromethyl (–CF3) improves metabolic stability without sacrificing electronic effects .
  • Scaffold Hybridization : Fusing the pyrimidine core with piperazine moieties enhances solubility and target affinity, as demonstrated in kinase inhibitor analogs .

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